1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylphenyl group, and a tetrazolyl group connected via a sulfanylethanone linkage
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic methods include:
Stepwise Synthesis: This involves the preparation of the dimethoxyphenyl and methylphenyl intermediates, followed by their coupling with a tetrazolyl group under controlled conditions.
Reaction Conditions: Typical conditions include the use of solvents like acetonitrile, catalysts such as palladium or copper, and reagents like phosphoric acid or formic acid for specific steps.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or tetrazolyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as temperature control and inert atmosphere being crucial for specific reactions.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Key pathways include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic processes.
Receptor Modulation: It can interact with receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone can be compared with similar compounds to highlight its uniqueness:
1-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-1-propanone: This compound has a similar phenyl structure but differs in its sulfonyl linkage, affecting its reactivity and applications.
Ethanone, 1-(3,4-dimethoxyphenyl): While sharing the dimethoxyphenyl group, this compound lacks the tetrazolyl and sulfanylethanone groups, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C18H18N4O3S/c1-12-5-4-6-14(9-12)22-18(19-20-21-22)26-11-15(23)13-7-8-16(24-2)17(10-13)25-3/h4-10H,11H2,1-3H3 |
InChI Key |
NQJFOAJFGOWMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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